molecular formula C8H7BrOS B8776457 5-bromo-2-(methylthio)benzaldehyde

5-bromo-2-(methylthio)benzaldehyde

Cat. No.: B8776457
M. Wt: 231.11 g/mol
InChI Key: WIXYCKMFHNDKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(methylthio)benzaldehyde is an aromatic aldehyde featuring a bromine atom at the 5-position and a methylthio (-SCH₃) group at the 2-position of the benzaldehyde scaffold. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The bromine atom enhances electrophilicity, while the methylthio group contributes to lipophilicity and modulates electron density via resonance and inductive effects .

Properties

Molecular Formula

C8H7BrOS

Molecular Weight

231.11 g/mol

IUPAC Name

5-bromo-2-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H7BrOS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3

InChI Key

WIXYCKMFHNDKOU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(methylthio)benzaldehyde typically involves the bromination of 2-methylsulfanylbenzaldehyde. One common method is to use N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-2-(methylthio)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-(methylthio)benzaldehyde depends on its specific application. In chemical reactions, the bromine atom and the aldehyde group are key reactive sites. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactive sites enable the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Substituent Electronic Effects

  • 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1) :
    Replacing the methylthio group with a hydroxyl (-OH) significantly alters electronic properties. The -OH group is strongly electron-withdrawing via resonance, increasing the aldehyde's electrophilicity compared to the methylthio analog. This compound exhibits a melting point of 102–106°C , likely due to hydrogen bonding, which is absent in the methylthio derivative.

  • 5-Bromo-2-(trifluoromethoxy)benzaldehyde :
    The trifluoromethoxy (-OCF₃) group is highly electron-withdrawing, making the aldehyde more reactive toward nucleophilic attacks than the methylthio variant. Market analyses indicate its industrial relevance, with projected production growth from 2020–2025 .

  • 5-Bromo-2-(morpholino)benzaldehyde (CAS 742099-65-6): The morpholino group (-N(C₂H₄)₂O) introduces strong electron-donating effects via nitrogen lone pairs, reducing the aldehyde's electrophilicity. This compound is used in pharmaceutical intermediates, highlighting how substituent choice directs application .

Steric and Lipophilicity Considerations

  • This compound is commercially available for research, suggesting utility in complex synthesis .
  • 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde semicarbazone :
    The benzyl-oxy group increases molecular weight (382.64 g/mol) and lipophilicity, while the semicarbazone moiety enhances stability and bioactivity, common in drug discovery .

Physical and Structural Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Key Features
5-Bromo-2-(methylthio)benzaldehyde -SCH₃ ~217.11 (calculated) Not reported Moderate lipophilicity, resonance effects
5-Bromo-2-hydroxybenzaldehyde -OH 201.02 102–106 Hydrogen bonding, high polarity
3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde -OH, -C(CH₃)₃ 257.12 Not reported Steric hindrance from tert-butyl
5-Bromo-2-(trifluoromethoxy)benzaldehyde -OCF₃ ~259.02 (calculated) Not reported High electrophilicity, thermal stability

Industrial and Commercial Relevance

  • Market Trends : 5-Bromo-2-(trifluoromethoxy)benzaldehyde has documented production forecasts, reflecting demand in agrochemicals and electronics . The methylthio variant’s commercial data are absent but may fill niches in sulfur-containing specialty chemicals.

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